molecular formula C8H8N2S B2850652 N-Methylbenzo[d]isothiazol-3-amine CAS No. 7716-58-7

N-Methylbenzo[d]isothiazol-3-amine

Cat. No.: B2850652
CAS No.: 7716-58-7
M. Wt: 164.23
InChI Key: PBOWATRTPOODND-UHFFFAOYSA-N
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Description

N-Methylbenzo[d]isothiazol-3-amine is a chemical compound belonging to the class of isothiazoles, which are heterocyclic aromatic organic compounds containing sulfur and nitrogen atoms

Mechanism of Action

Target of Action

It’s worth noting that the compound has shown significant anthelmintic activity, suggesting it may interact with targets relevant to parasitic roundworms .

Biochemical Pathways

Metabolomics analysis has shown that N-Methylbenzo[d]isothiazol-3-amine significantly up-regulates the metabolism of purine and pyrimidine, while down-regulating sphingolipid metabolism . These changes in metabolic pathways could contribute to the compound’s anthelmintic effects.

Pharmacokinetics

The bioavailability of this compound should be further investigated to provide information for its future efficacy improvement .

Result of Action

In vivo studies have demonstrated that this compound can reduce the abundance of T. spiralis in the digestive tract by 49% at a dose of 250 mg/kg . This indicates that the compound has a significant effect on the molecular and cellular levels, leading to a reduction in parasitic load.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Methylbenzo[d]isothiazol-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

N-Methylbenzo[d]isothiazol-3-amine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its use as a precursor for the development of pharmaceuticals, particularly in the treatment of various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-Methylbenzo[d]isothiazol-3-amine is structurally similar to other isothiazole derivatives, such as N-Methylbenzo[c]isothiazol-3-amine and N-Methylbenzothiazole. its unique substitution pattern and molecular structure confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.

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Properties

IUPAC Name

N-methyl-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-9-8-6-4-2-3-5-7(6)11-10-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOWATRTPOODND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NSC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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